1-Amino-3-bromopyridinium
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Overview
Description
1-Amino-3-bromopyridinium is a chemical compound with the molecular formula C5H6BrN2. It is a derivative of pyridine, where the amino group is positioned at the first carbon and the bromine atom at the third carbon of the pyridine ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-bromopyridinium can be synthesized through several methods. One common approach involves the bromination of 1-aminopyridine. The reaction typically requires a brominating agent such as liquid bromine, and the process is carried out in an organic solvent at low temperatures to control the reaction rate and minimize by-products .
Industrial Production Methods: The industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as:
- Dissolving 1-aminopyridine in an organic solvent.
- Adding liquid bromine dropwise while maintaining the temperature at 0°C.
- Gradually increasing the temperature to facilitate the reaction.
- Neutralizing the reaction mixture with a base such as sodium hydroxide.
- Extracting and purifying the product through techniques like vacuum concentration .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-bromopyridinium undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Heck reaction and Buchwald-Hartwig coupling, where it acts as a substrate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Coupling Reactions: Palladium catalysts are often employed in the Heck reaction, while copper catalysts are used in Buchwald-Hartwig coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Heck reaction, the product is typically a substituted alkene, while in Buchwald-Hartwig coupling, the product is an arylamine .
Scientific Research Applications
1-Amino-3-bromopyridinium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-amino-3-bromopyridinium exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
2-Amino-5-bromopyridine: Another brominated pyridine derivative with similar chemical properties but different positional isomerism.
3-Bromopyridine: Lacks the amino group but shares the bromine substitution at the third carbon.
Uniqueness: 1-Amino-3-bromopyridinium is unique due to the presence of both an amino group and a bromine atom on the pyridine ring, which allows it to participate in a diverse range of chemical reactions and applications. Its dual functionality makes it a versatile compound in organic synthesis and research .
Properties
IUPAC Name |
3-bromopyridin-1-ium-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN2/c6-5-2-1-3-8(7)4-5/h1-4H,7H2/q+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNURPQAVYNCPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN2+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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